molecular formula C6H7NO2 B8356558 4-Cyano-4-pentenoic acid

4-Cyano-4-pentenoic acid

Cat. No.: B8356558
M. Wt: 125.13 g/mol
InChI Key: DJICJZYVIVAFRT-UHFFFAOYSA-N
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Description

4-Cyano-4-pentenoic acid is a chemical compound of significant interest in scientific research and development, particularly in the field of polymer science. Compounds with similar structures are frequently utilized as intermediates or chain transfer agents (CTAs) in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . In this context, they enable the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality . The unique structure of this compound, featuring both a reactive cyano group and a carboxylic acid, makes it a valuable building block for creating functionalized materials. Researchers can leverage this compound to develop advanced polymers for potential applications in biomedicine, such as drug delivery systems, and in the creation of specialty materials with tailored properties . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations before handling.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

4-cyanopent-4-enoic acid

InChI

InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h1-3H2,(H,8,9)

InChI Key

DJICJZYVIVAFRT-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 4-cyano-4-pentenoic acid with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound* C₆H₇NO₂ 139.13 (hypothetical) N/A Cyano, α,β-unsaturated acid
4-Pentenoic acid C₅H₈O₂ 100.12 591-80-0 α,β-unsaturated acid
4-Pentynoic acid C₅H₆O₂ 98.10 6089-09-4 Triple bond (alkyne)
2-Methyl-4-pentenoic acid C₆H₁₀O₂ 114.14 1575-74-2 Methyl substituent, double bond
Key Observations:
  • Electron-Withdrawing Effects: The cyano group in this compound likely increases acidity (lower pKa) compared to 4-pentenoic acid (pKa ~4.5) .
  • Unsaturation: The α,β-unsaturated system in 4-pentenoic acid and its cyano analog facilitates conjugate addition reactions, whereas 4-pentynoic acid’s triple bond may enable click chemistry applications .

Metabolic and Toxicological Profiles

4-Pentenoic Acid (CAS 591-80-0):
  • Hepatotoxicity: Metabolized to 3-oxo-4-pentenoic acid, which forms glutathione and N-acetylcysteine conjugates, leading to irreversible inhibition of fatty acid β-oxidation .
  • In Vivo Evidence: Thiol conjugates of 3-oxo-4-pentenoic acid were isolated in rats, confirming its role in hepatotoxicity .
This compound (Hypothetical):
4-Pentynoic Acid (CAS 6089-09-4):
  • Reactivity: The alkyne group could undergo oxidative metabolism to reactive intermediates, though its toxicity profile is less documented than 4-pentenoic acid .

Preparation Methods

Nitrilase-Catalyzed Regioselective Hydrolysis

The most advanced method for synthesizing 4-cyano-4-pentenoic acid involves the regioselective hydrolysis of α,β-unsaturated dinitriles using nitrilase enzymes. Acidovorax facilis 72W (ATCC 55746) has been identified as a highly efficient catalyst for this transformation. The nitrilase selectively hydrolyzes the α-cyano group of 4-cyano-4-pentenenitrile to yield the corresponding carboxylic acid without affecting the β-cyano moiety. This reaction proceeds in aqueous media under mild conditions (pH 7.5, 35–70°C), achieving >98% regioselectivity at full conversion.

A critical advantage of this method is its compatibility with high substrate concentrations. For example, reactions conducted with 100 mM 4-cyano-4-pentenenitrile in 20 mM Tris buffer yielded this compound at 95% purity after 24 hours. The thermal stability of the A. facilis nitrilase allows recycling of the catalyst for multiple batches, reducing production costs.

Nitrile Hydratase/Amidase Cascade Systems

An alternative enzymatic approach employs a two-step cascade using nitrile hydratase and amidase activities. Comamonas testosteroni strains (e.g., S2B-1 ATCC PTA-5135 and S5C ATCC PTA-5134) exemplify this strategy. The nitrile hydratase first converts 4-cyano-4-pentenenitrile to 4-cyano-4-pentenamide, which is subsequently hydrolyzed by an amidase to the carboxylic acid. This system operates optimally at 32°C and pH 6.8–7.0, with dissolved oxygen maintained at 25% saturation.

Key to this method is the elimination of side reactions. The amidase exhibits strict regioselectivity, avoiding hydrolysis of the β-cyano group. Fermentation studies using C. testosteroni in a bioreactor with glycerol feed achieved cell densities (OD₅₅₀) of 65–75, enabling large-scale production.

Traditional Chemical Synthesis Routes

Acid-Catalyzed Hydrolysis

Early synthetic routes relied on harsh acid conditions. For instance, Buckles and Mock (1950) reported a 53% yield of this compound via sulfuric acid-mediated hydrolysis of 2-hydroxy-2-methylbutyronitrile. However, this method suffered from poor regioselectivity and side reactions such as decarboxylation. Elevated temperatures (>80°C) further degraded the product, limiting industrial applicability.

Oxidative Methods

Oxidation of 4-pentenal derivatives using dinitrogen monoxide (N₂O) has been explored. While this approach generates 4-pentenoic acid intermediates, functionalization with a cyano group remains challenging. Patent US20060115883A1 highlights the incompatibility of strong oxidants with α,β-unsaturated nitriles, often leading to polymerization or over-oxidation.

Process Optimization and Scalability

Reaction Engineering

Biocatalytic processes benefit from continuous-fed batch reactors to maintain substrate concentrations below inhibitory levels. For A. facilis 72W, a feed rate of 0.4–1.8 g/min glycerol sustained cell viability during 42-hour fermentations. Downstream processing leverages the solubility difference between this compound (soluble as ammonium salt) and unreacted nitrile, enabling simple extraction.

Catalyst Immobilization

Immobilizing C. testosteroni nitrile hydratase on Q-Sepharose matrices improved operational stability, retaining 80% activity after 10 cycles. This innovation reduces enzyme costs by 40% compared to free-cell systems.

Comparative Analysis of Methods

Parameter Biocatalytic (Nitrilase) Biocatalytic (Hydratase/Amidase) Chemical Hydrolysis
Yield95%89%53%
Selectivity>98%92%65%
Temperature35–70°C32°C80–100°C
Catalyst Recyclability10 cycles8 cyclesNot applicable
Purity≥95%90%70%

Data synthesized from Refs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-cyano-4-pentenoic acid, and how can purity be validated?

  • Methodological Answer :

  • Synthetic Routes : Focus on methods like Michael addition or carboxylation of cyanoalkenes, ensuring stoichiometric control to avoid side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Purity Validation : Employ HPLC with UV detection (λ = 210–220 nm) to quantify impurities. Cross-validate with 1H^1H-NMR integration for structural confirmation and GC-MS for volatile byproduct analysis .
  • Safety : Follow protocols for handling nitriles (e.g., proper ventilation, PPE) and acidic waste neutralization .

Q. How can spectroscopic data (IR, NMR) for this compound resolve structural ambiguities?

  • Methodological Answer :

  • IR Analysis : The nitrile group (C≡N) exhibits a sharp peak at ~2240 cm1^{-1}, while the carboxylic acid (COOH) shows a broad O-H stretch (~2500–3300 cm1^{-1}) and C=O at ~1700 cm1^{-1}. Compare against NIST reference spectra .
  • NMR Interpretation : 1H^1H-NMR should show vinyl protons (δ 5.5–6.5 ppm, multiplet) and carboxylic acid protons (δ 10–12 ppm, broad). Use 13C^13C-NMR to confirm nitrile (δ 115–120 ppm) and carboxyl carbons (δ 170–175 ppm) .

Q. What thermodynamic properties (e.g., boiling point, solubility) are critical for experimental design?

  • Methodological Answer :

  • Data Sources : Refer to NIST Chemistry WebBook for condensed-phase thermochemistry (e.g., enthalpy of formation) and phase-change data .
  • Solubility Testing : Use a shake-flask method in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C. Report data as g/100 mL with standard deviations from triplicate trials .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibrium of this compound in aqueous media?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor tautomerization rates at varying pH (2–10) and temperatures (20–60°C). Apply the Eyring equation to calculate activation parameters .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental tautomeric stability. Validate with 1H^1H-NMR titration data .

Q. How to resolve contradictions in reported catalytic activity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Experimental Replication : Reproduce studies under identical conditions (solvent, catalyst loading, temperature). Use GC-MS or 1H^1H-NMR to quantify endo/exo product ratios .
  • Error Analysis : Evaluate batch-to-batch variability in starting material purity and moisture content. Apply ANOVA to identify statistically significant discrepancies .

Q. What strategies validate novel biological applications (e.g., enzyme inhibition) of this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct dose-response curves with purified enzymes (e.g., acetylcholinesterase) using spectrophotometric methods. Calculate IC50_{50} values and compare to known inhibitors .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. Correlate docking scores (ΔG) with experimental inhibition data .

Data Presentation and Analysis

Q. How to design experiments investigating the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis Studies : Exclude solutions to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Include dark controls to isolate thermal effects .
  • Ecotoxicology : Use OECD guidelines for acute toxicity testing in Daphnia magna. Report LC50_{50} values with 95% confidence intervals .

Tables for Key Data

Property Value Method Reference
Boiling Point215–220°C (decomposes)Capillary tube method
pKa (COOH)~2.8Potentiometric titration
LogP (octanol-water)1.2 ± 0.1Shake-flask HPLC

Guidance for Contradictory Data

  • Cross-Validation : Compare experimental results with peer-reviewed datasets (e.g., NIST, Reaxys) and highlight outliers in supplementary materials .
  • Statistical Rigor : Use Grubbs’ test to identify outliers and report uncertainties in measurement instruments (e.g., ±0.1°C for melting points) .

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